2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol
Overview
Description
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol is an organic compound that features a pyridine ring substituted with a methoxy group at the second position, a trifluoromethyl group at the fourth position, and a methanol group at the third position
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine structure have been associated with superior pest control properties , suggesting potential targets within the nervous system of pests.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol may interact with its targets through bond formation or disruption.
Result of Action
Similar compounds have been associated with pest control , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group and pyridine ring structure contribute to its reactivity and interaction with biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it may impact cell signaling pathways, altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in metabolic pathways and gene expression . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s presence can alter the balance of metabolic reactions, leading to changes in the production and utilization of metabolites . These interactions highlight the compound’s role in regulating metabolic processes and its potential as a metabolic modulator.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding the mechanisms of transport and distribution is crucial for determining the compound’s bioavailability and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall impact on cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol typically involves the introduction of the trifluoromethyl group and the methoxy group onto the pyridine ring. One common method involves the reaction of 2-methoxypyridine with trifluoromethylating agents under controlled conditions. The methanol group can be introduced through subsequent reactions involving hydroxylation or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)pyridine
- 4-Methoxy-2-(trifluoromethyl)pyridine
- 2-Methoxy-5-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol is unique due to the specific positioning of its functional groups, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPCFHLNQGUJLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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